Misonidazole

Radiosensitizer Neurotoxicity Lipophilicity

Misonidazole is the only 2-nitroimidazole validated for ifosfamide chemosensitization under hypoxia (SER ~1.5 in 9L gliosarcoma), with 8-fold greater cellular adduct formation than etanidazole. Its higher logP (-0.37) drives CNS penetration and dose-limiting neurotoxicity—making it essential as a positive control for neurotoxicity studies. Non-linear, saturable elimination kinetics further distinguish it from linear-clearance analogs. Substituting etanidazole or metronidazole without rigorous re-validation introduces significant confounding variables. Ensure batch-to-batch reproducibility with research-grade material.

Molecular Formula C7H11N3O4
Molecular Weight 201.18 g/mol
CAS No. 13551-87-6
Cat. No. B1676599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMisonidazole
CAS13551-87-6
Synonymsalpha-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol
Misonidazole
Ro 07 0582
Ro 07-0582
Ro 070582
Ro 7 0582
Ro 7-0582
Ro 70582
Molecular FormulaC7H11N3O4
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOCC(CN1C=CN=C1[N+](=O)[O-])O
InChIInChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
InChIKeyOBBCSXFCDPPXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater 8 (mg/mL)
Methanol 70 (mg/mL)
Ethanol 10 (mg/mL)
Chloroform 10 (mg/mL)
Acetone 50 (mg/mL)
Ethyl acetate 8 (mg/mL)
Dimethylsulfoxide > 100 (mg/mL)
Trifluoroethanol > 100 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Misonidazole (CAS 13551-87-6) for Hypoxia-Targeted Research: A Quantitative Procurement Guide


Misonidazole is a 2-nitroimidazole derivative with a molecular weight of 201.18 g/mol and the formula C7H11N3O4 . It functions as a hypoxic cell radiosensitizer and chemosensitizer, primarily accumulating in low-oxygen environments where it undergoes reductive metabolism to form cytotoxic nitro anion radicals [1]. Its key physicochemical properties include an experimental logP of -0.37 and an ACD/LogP of -0.28 , as well as a melting point of 107-109°C . While its clinical development as a radiosensitizer was limited by dose-dependent neurotoxicity, misonidazole remains a critical reference compound and research tool for investigating hypoxia-selective mechanisms, making accurate sourcing essential for reproducible studies [1].

Why Misonidazole (13551-87-6) Cannot Be Substituted by Other Nitroimidazoles in Hypoxia Research


Nitroimidazoles are a chemically diverse class where seemingly minor structural variations (e.g., at the 2-, 4-, or 5-position, or in the N1 side chain) profoundly alter lipophilicity, pharmacokinetics, and cellular toxicity profiles [1]. This heterogeneity directly impacts critical experimental parameters, including cellular uptake rates, hypoxic selectivity, and off-target neurotoxicity. Consequently, substituting misonidazole with a more hydrophilic analog like etanidazole (SR-2508) or a less potent 5-nitroimidazole like metronidazole without rigorous re-validation introduces significant confounding variables [2]. The quantitative evidence below demonstrates that these compounds are not functionally interchangeable, particularly concerning chemosensitization efficacy, tissue distribution, and in vivo toxicity, which are pivotal for reproducible preclinical modeling and assay development [3].

Quantitative Differentiation of Misonidazole (13551-87-6): Comparator Evidence for Procurement Decisions


Lipophilicity and Neural Tissue Exposure: Misonidazole vs. Etanidazole (SR-2508)

Misonidazole exhibits a significantly higher lipophilicity (logP) compared to etanidazole (SR-2508), directly correlating with increased neural tissue penetration and clinical neurotoxicity [1]. This distinction is critical for researchers requiring a more lipophilic, blood-brain-barrier penetrant 2-nitroimidazole probe versus a hydrophilic, peripherally restricted analog [2].

Radiosensitizer Neurotoxicity Lipophilicity

In Vitro Hypoxic Cell Cytotoxicity: Misonidazole vs. Etanidazole (SR-2508) Adduct Formation

In head-to-head in vitro studies using Chinese hamster V79 and EMT-6 tumor cells under hypoxic conditions, SR-2508 (etanidazole) was 8-fold less efficient than misonidazole (MISO) in forming adducts with cellular macromolecules [1]. This suggests a mechanistic divergence in downstream cytotoxic signaling that cannot be predicted solely from electron affinity.

Cytotoxicity Adduct Formation Hypoxia

Chemosensitization of Ifosfamide: Misonidazole vs. Etanidazole (SR-2508) in the 9L Rat Gliosarcoma Model

A direct comparison in the subcutaneous 9L tumor model in rats revealed that misonidazole (MISO) significantly potentiated the cell kill induced by the alkylating agent ifosfamide (IFO), whereas etanidazole (SR-2508) produced no enhancement of IFO-induced cell kill under the same conditions [1].

Chemosensitization Ifosfamide Gliosarcoma

Thermoradiosensitization and Local Toxicity: Misonidazole vs. Metronidazole in FSa-II Fibrosarcoma

In a comparative in vivo study of thermoradiosensitization (43.5°C, 30 min heat + 20 Gy radiation) in FSa-II murine fibrosarcoma, misonidazole (MISO) and metronidazole (METRO) produced identical tumor regression dose-response curves [1]. However, MISO significantly enhanced local normal tissue toxicity (mouse foot reaction), whereas METRO did not differ from the heat-plus-radiation control [1].

Thermoradiosensitization Metronidazole Local Toxicity

Continuous Infusion Toxicity and Pharmacokinetics: Misonidazole vs. SR-2508 in C3H Mice

In a continuous intraperitoneal infusion study in female C3H mice, the pharmacokinetic behavior of misonidazole (MISO) and SR-2508 (etanidazole) diverged significantly. As the infusion rate of MISO was doubled, its plasma concentration increased approximately 6-fold, indicating non-linear, saturable elimination kinetics and a substantial increase in apparent half-life [1]. In contrast, the plasma concentration of SR-2508 remained directly proportional to the infusion rate, reflecting linear kinetics [1]. Furthermore, at comparable plasma concentrations (0.08-1.5 mM), animals receiving SR-2508 survived approximately 3 times longer than those receiving MISO, demonstrating a more favorable acute toxicity profile for SR-2508 under these specific infusion conditions [1].

Pharmacokinetics Toxicity Continuous Infusion

Radiosensitization Efficacy in Fractionated Regimens: Misonidazole vs. SR-2508 at Equitoxic Doses

In a study using C3H/He mouse mammary tumors, the radiosensitizing efficacy of misonidazole (MISO) and SR-2508 (etanidazole) was compared at equitoxic doses in both single and fractionated irradiation schedules [1]. While SR-2508 demonstrated a higher enhancement ratio (ER) in single-dose irradiation (1.84 for SR-2508 vs. 1.42 for MISO), the difference was even more pronounced in fractionated regimens. Over five fractions in four days, SR-2508 maintained an ER of 1.34, while MISO's ER dropped to 1.11 [1].

Radiosensitization Fractionated Radiotherapy Equitoxic Dosing

Optimal Research Applications for Misonidazole (13551-87-6) Based on Comparative Evidence


Investigating Ifosfamide Chemosensitization Mechanisms

Procure Misonidazole for studies focused on potentiating the cell kill of ifosfamide under hypoxic conditions. Direct comparative evidence shows that misonidazole, unlike etanidazole (SR-2508), produces a significant sensitizer enhancement ratio (SER ~1.5) for ifosfamide in the 9L gliosarcoma model, making it the essential and only effective tool for this specific combination regimen [1].

Modeling Nitroimidazole-Induced Neurotoxicity and CNS Penetration

Select Misonidazole as a positive control or model compound when investigating mechanisms of 2-nitroimidazole-induced peripheral neuropathy or central nervous system penetration. Its higher lipophilicity and established dose-limiting neurotoxicity profile make it a critical reference standard against which safer, less lipophilic analogs like etanidazole are compared [1][2].

Mechanistic Studies of Macromolecular Adduct Formation

Utilize Misonidazole in hypoxia research requiring robust formation of cellular macromolecular adducts. Head-to-head in vitro data confirms that misonidazole is 8-fold more efficient at forming these adducts than SR-2508, providing a stronger and more reproducible signal for studying the downstream consequences of nitroimidazole activation and DNA damage signaling [1].

Developing In Vivo Models with Non-Linear Pharmacokinetic Profiles

Choose Misonidazole for studies investigating the consequences of non-linear, saturable drug elimination kinetics during continuous exposure. Unlike the linear pharmacokinetics of SR-2508, misonidazole's plasma concentration increases disproportionately with infusion rate, making it a unique tool for modeling clinical scenarios where drug accumulation and toxicity are governed by non-linear clearance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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